molecular formula C23H26N6O3 B2468142 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide CAS No. 1207018-90-3

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide

Cat. No.: B2468142
CAS No.: 1207018-90-3
M. Wt: 434.5
InChI Key: GSXVWNKLZJNTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features several functional groups that make it a candidate for further study in medicinal chemistry, pharmacology, and materials science. The compound's diverse structural motifs offer multiple interaction points for chemical reactions and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide can be achieved through multi-step organic synthesis. A common starting material for synthesizing this compound involves constructing the pyrimidine and pyridazinyl structures independently, followed by their conjugation through amide formation.

Key steps in the synthetic route:

  • Pyrimidine Synthesis: : The pyrimidine ring can be synthesized via Biginelli reaction, which involves reacting urea, ethyl acetoacetate, and an aldehyde under acidic conditions to form a dihydropyrimidinone structure.

  • Pyridazinyl Group Introduction: : The pyridazine ring can be synthesized through the reaction of a substituted hydrazine with a 1,4-diketone under reflux conditions.

  • Amide Bond Formation: : The final step involves the conjugation of the pyridazinyl compound with the dihydropyrimidinone through an amide coupling reaction using agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

The industrial-scale production of this compound would likely involve optimizing the conditions of each reaction step to maximize yield and purity, employing continuous flow synthesis and automation techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide undergoes several key types of reactions, including:

  • Oxidation: : This compound can be oxidized under specific conditions to introduce further functionality or to study its stability.

  • Reduction: : It can undergo reduction reactions to reduce double bonds or specific functional groups.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions can be performed to modify the pyrimidine or pyridazine rings.

Common Reagents and Conditions

  • Oxidation Reactions: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction Reactions: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

  • Substitution Reactions: : Nucleophilic substitutions can be performed using sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions often involve modifications to the functional groups on the pyrimidine or pyridazine rings, potentially leading to new derivatives with altered chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, the unique structure of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide allows it to serve as a precursor or intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for developing new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound's structural motifs suggest potential as a pharmaceutical agent. Compounds containing pyrimidine and pyridazine structures are often explored for their antimicrobial, anticancer, and anti-inflammatory properties. The compound's potential interactions with biological targets like enzymes and receptors make it a subject of interest in drug discovery and development.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers or catalysts. Its multifunctional nature allows it to be incorporated into various applications requiring tailored chemical reactivity.

Mechanism of Action

The exact mechanism by which 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide exerts its effects depends on its interaction with specific molecular targets. Typically, compounds with similar structures may interact with enzymes by mimicking natural substrates, thereby inhibiting or modifying enzymatic activity. The compound might also interact with receptor proteins, altering signaling pathways and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dioxo-1,2,3,4-tetrahydropyrimidines: : Similar base structure, but lacking the pyridazinyl and piperidinyl groups.

  • Pyridazin-3-yl Phenylpropanamides: : These contain the pyridazinyl and phenylpropanamide groups but lack the pyrimidinyl moiety.

Uniqueness

What sets 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide apart is the combination of the pyrimidine and pyridazine rings with a phenylpropanamide linker, coupled with the presence of the methylpiperidinyl group. This unique structural combination may confer distinct chemical and biological properties, enabling it to act in ways not typical for simpler analogs.

Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-16-8-12-28(13-9-16)20-7-6-19(26-27-20)17-2-4-18(5-3-17)24-21(30)10-14-29-15-11-22(31)25-23(29)32/h2-7,11,15-16H,8-10,12-14H2,1H3,(H,24,30)(H,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXVWNKLZJNTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)CCN4C=CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.